Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate structure
96551-22-3 structure
상품 이름:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS 번호:96551-22-3
MF:C14H17NO3
메가와트:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
    • 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • 1-Boc-3-Hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
    • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
    • N-Boc-3-(hydroxymethyl)indole
    • 1-Boc-3-hydroxymethyl-indole
    • 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 1-N-Boc-indole-3-methanol
    • OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • BCP26926
    • 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
    • N-Boc-1H-indole-3-methanol
    • 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
    • SY015985
    • MFCD05864717
    • 11Z-0700
    • 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
    • ALBB-016769
    • F2158-2280
    • SCHEMBL1520892
    • 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
    • 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
    • J-524490
    • 96551-22-3
    • DB-025981
    • SB40328
    • DTXSID80454365
    • CS-W005763
    • AB1294
    • AKOS005069607
    • t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864717
    • 인치: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
    • InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • 미소: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 247.12100
  • 동위원소 질량: 247.12084340g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 311
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.4
  • 토폴로지 분자 극성 표면적: 51.5

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: No data available
  • 융해점: No data available
  • 비등점: 396°C at 760 mmHg
  • 플래시 포인트: 193.3℃
  • 굴절률: 1.553
  • PSA: 51.46000
  • LogP: 2.91680
  • 증기압: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 보안 정보

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
H946760-2g
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
96551-22-3
2g
$ 138.00 2023-04-15
Chemenu
CM101361-10g
1-Boc-3-Hydroxymethylindole
96551-22-3 95%+
10g
$*** 2023-05-29
eNovation Chemicals LLC
D406526-1g
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
96551-22-3 97%
1g
$140 2024-05-23
Apollo Scientific
OR1698-10g
3-(Hydroxymethyl)-1H-indole, N-BOC protected
96551-22-3 97%
10g
£171.00 2024-05-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B86760-5g
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
5g
¥465.0 2022-10-09
eNovation Chemicals LLC
D691256-10g
N-Boc-3-(hydroxymethyl)indole
96551-22-3 >95%
10g
$195 2024-07-20
Apollo Scientific
OR1698-1g
3-(Hydroxymethyl)-1H-indole, N-BOC protected
96551-22-3 97%
1g
£45.00 2024-05-26
TRC
H946760-5 g
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
96551-22-3
5g
230.00 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B86760-250mg
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
250mg
¥45.0 2022-10-09
TRC
H946760-2 g
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
96551-22-3
2g
110.00 2021-08-05

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

합성 방법 2

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, rt
참조
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
참조
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; Schaefer, Andre; Huy, Peter H. ; Hilt, Gerhard, ACS Catalysis, 2020, 10(19), 11567-11577

합성 방법 4

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 16 h, rt
참조
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

합성 방법 5

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 30 min, rt
1.2 Reagents: Water
참조
Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives
Mita, Tsuyoshi ; Ishii, Sho; Higuchi, Yuki; Sato, Yoshihiro, Organic Letters, 2018, 20(23), 7603-7606

합성 방법 6

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; rt
참조
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

합성 방법 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

합성 방법 8

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

합성 방법 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals
Hsu, He-Chu; Hou, Duen-Ren, Tetrahedron Letters, 2009, 50(51), 7169-7171

합성 방법 10

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, rt
참조
Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems
Kobayashi, Shu; Miyamura, Hiroyuki; Akiyama, Ryo; Ishida, Tasuku, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

합성 방법 11

반응 조건
1.1 Reagents: Sodium borohydride
참조
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

합성 방법 12

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, rt
참조
Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35
Tarbe, Marion; Miles, John J.; Edwards, Emily S. J. ; Miles, Kim M.; Sewell, Andrew K. ; et al, ChemMedChem, 2020, 15(9), 799-807

합성 방법 13

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
참조
3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives
Korolev, A. M.; Luzikov, Yu. N.; Reznikova, M. I.; Preobrazhenskaya, M. N., Russian Chemical Bulletin, 2010, 59(2), 457-462

합성 방법 14

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ;  15 min, rt
참조
Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts
Xu, Xiao-Liang; Wang, Jia; Yu, Chun-Lei; Chen, Wen; Li, Ying-Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
A15942
순결:99%/99%
재다:25g/100g
가격 ($):394.0/1403.0